

Elenbecestat Clinical Trial Discontinuation: A Technical Resource

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Compound of Interest

Compound Name: *Elenbecestat*

Cat. No.: *B1192693*

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This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the discontinuation of the **elenbecestat** clinical trials for early Alzheimer's disease. The information is presented in a question-and-answer format to address specific issues and provide clarity on the available data.

Frequently Asked Questions (FAQs)

Q1: What was the primary reason for the discontinuation of the **elenbecestat** Phase 3 clinical trials?

The Phase 3 clinical trial program for **elenbecestat**, known as MISSION AD (comprising the MISSION AD1 and MISSION AD2 studies), was discontinued due to an unfavorable risk-benefit ratio.^{[1][2]} This decision was based on the recommendation of the independent Data Safety Monitoring Board (DSMB) following a safety review.^{[1][2]} The DSMB's recommendation was rooted in the observation that there was no evidence of potential efficacy, and the adverse event profile for **elenbecestat** was worse than that of the placebo.^[3]

Q2: What were the specific clinical trials that were discontinued?

The discontinued trials were the two global Phase 3 studies, MISSION AD1 (NCT02956486) and MISSION AD2 (NCT03036280).^{[1][2]} The long-term extension of the Phase 2 study (Study 202) was also terminated.^[1]

Q3: Was there any evidence of cognitive improvement with **elenbecestat** in the Phase 3 trials?

No, the MISSION AD program showed no evidence of a treatment effect on the primary and secondary cognitive endpoints.^[4] Specifically, there was no improvement in the Clinical Dementia Rating Sum of Boxes (CDR-SB) or the Alzheimer's Disease Composite Score (ADCOMS).^[4]

Q4: Were there any negative cognitive effects observed with **elenbecestat**?

Yes, a transient cognitive worsening was observed in patients receiving **elenbecestat**.^[4] At the 6-month assessment, there was a noticeable decline on the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog11) and the ADAS-Cog14 Word List.^[4] However, these effects appeared to resolve by the 12-month assessment.^[4]

Q5: What was the proposed mechanism of action for **elenbecestat**?

Elenbecestat is a BACE1 (beta-site amyloid precursor protein cleaving enzyme 1) inhibitor.^[2] ^[5] BACE1 is a key enzyme in the amyloidogenic pathway, which leads to the production of amyloid-beta (A β) peptides.^[6]^[7] By inhibiting BACE1, **elenbecestat** was designed to reduce the production of A β , thereby preventing the formation of amyloid plaques in the brain, a hallmark of Alzheimer's disease.^[2]^[6]

Troubleshooting Guide for BACE Inhibitor Research

Issue: Observing cognitive worsening in preclinical or clinical studies of BACE inhibitors.

Possible Cause: This may be an on-target effect of BACE1 inhibition. BACE1 has multiple substrates other than amyloid precursor protein (APP), and its inhibition can interfere with normal physiological processes. The transient cognitive decline seen with **elenbecestat** suggests a potential disruption of synaptic function or other neuronal processes.^[4]

Recommendation:

- Carefully monitor cognitive function using a battery of sensitive neuropsychological tests.
- Consider incorporating withdrawal phases in study designs to assess the reversibility of cognitive effects.

- Investigate the potential impact of the BACE inhibitor on other BACE1 substrates to understand the biological basis of the observed cognitive changes.

Issue: Lack of efficacy despite a significant reduction in amyloid-beta levels.

Possible Cause: The amyloid cascade hypothesis, which posits that A β accumulation is the primary driver of Alzheimer's pathology, may be more complex than initially understood.

Reducing A β production late in the disease process may not be sufficient to alter the course of cognitive decline.

Recommendation:

- Consider initiating treatment at earlier stages of the disease, prior to significant synaptic and neuronal loss.
- Explore combination therapies that target other pathological aspects of Alzheimer's disease, such as tau pathology or neuroinflammation.
- Investigate the role of different A β species and their clearance from the brain.

Data Presentation

Efficacy Data from MISSION AD Program

Endpoint	Elenbacestat (50 mg/day)	Placebo	Outcome
CDR-SB	No significant difference	No significant difference	No evidence of treatment effect. [4]
ADCOMS	No significant difference	No significant difference	No evidence of treatment effect. [4]
ADAS-Cog11 (at 6 months)	Worsening of score	No significant change	Transient cognitive worsening. [4]
ADAS-Cog14 Word List (at 6 months)	Worsening of score	No significant change	Transient cognitive worsening. [4]

Adverse Events of Interest (Phase 2, Study 202)

While detailed quantitative data from the Phase 3 trials have not been fully published, data from the Phase 2 study (Study 202) provides some insight into the safety profile of **elenbecestat**.

Adverse Event	Elenbecestat (50 mg total arm)	Placebo
Contact Dermatitis	More frequent	Less frequent
Upper Respiratory Infection	More frequent	Less frequent
Headache	More frequent	Less frequent
Diarrhea	More frequent	Less frequent
Fall	More frequent	Less frequent
Dermatitis	More frequent	Less frequent

Data from the 18-month assessment of Study 202. Note that the study was not powered to show statistically significant differences in adverse events.

Experimental Protocols

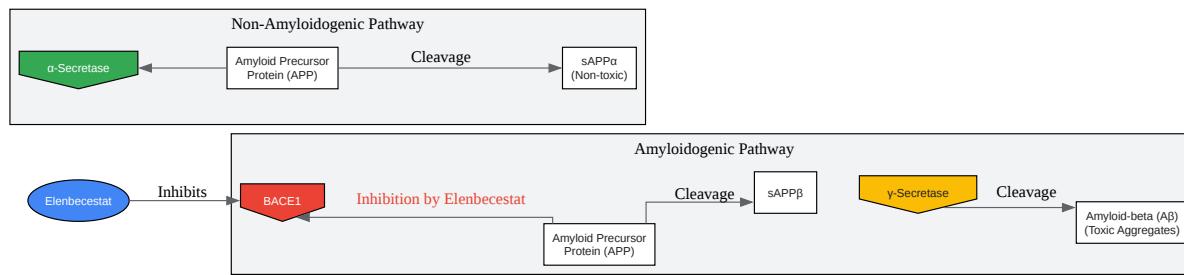
MISSION AD1 and MISSION AD2 (Phase 3)

- Study Design: The MISSION AD program consisted of two identical, multicenter, randomized, double-blind, placebo-controlled, parallel-group studies.[1][2][8][9]
- Participants: Approximately 2,100 patients with early Alzheimer's disease, including mild cognitive impairment (MCI) due to AD and mild AD dementia, with confirmed brain amyloid pathology.[1][2]
- Intervention: Participants were randomized to receive either 50 mg of **elenbecestat** or a placebo, administered orally once daily for 24 months.[1][2][8]

- Primary Endpoint: The primary outcome measure was the change from baseline in the Clinical Dementia Rating Sum of Boxes (CDR-SB) score at 24 months.[1][2][8]
- Secondary Endpoints: Included the Alzheimer's Disease Composite Score (ADCOMS) and other cognitive and functional assessments.
- Status: Terminated due to an unfavorable risk-benefit ratio.[1][2][3]

Visualizations

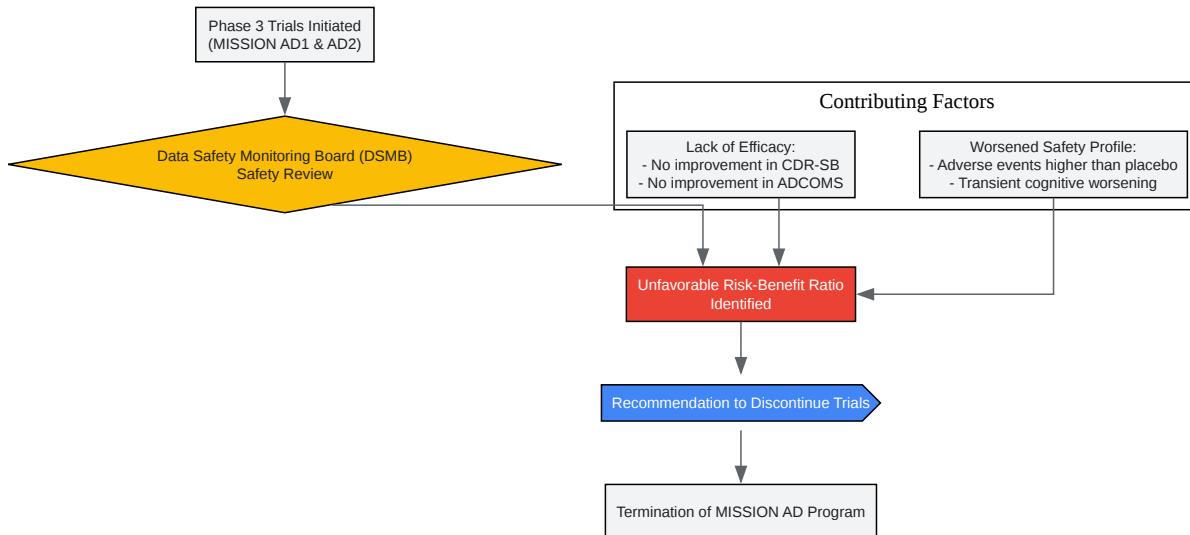
Signaling Pathway of Elenbecestat's Mechanism of Action



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Caption: **Elenbecestat's inhibition of BACE1 in the amyloidogenic pathway.**

Logical Flow of Elenbecestat Trial Discontinuation



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Caption: Decision pathway leading to the discontinuation of **elenbecestat** trials.

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